N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide
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Description
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide is a useful research compound. Its molecular formula is C17H17N3O4S3 and its molecular weight is 423.52. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Potential
A study by Baviskar et al. (2013) synthesized a new series of derivatives related to the chemical , focusing on their antimicrobial activity. These compounds were tested against various bacterial and fungal strains, showing promising results in inhibiting growth, particularly against Staphylococcus aureus and Candida albicans (Baviskar, Khadabadi, & Deore, 2013).
Antioxidant and Anti-inflammatory Properties
Koppireddi et al. (2013) investigated novel derivatives of this compound for their antioxidant and anti-inflammatory activities. Their study highlighted compounds exhibiting significant activity in DPPH radical scavenging and lipid peroxide inhibition assays, indicating potential as antioxidant agents (Koppireddi et al., 2013).
Anticancer Activity
Ekrek et al. (2022) synthesized a series of derivatives, assessing their cytotoxic activities against various cancer cell lines. Some compounds showed significant anticancer activity, particularly against Hela cervical cancer, MCF-7 breast carcinoma, and HT-29 colorectal cancer cell lines, suggesting potential application in cancer therapy (Ekrek et al., 2022).
Antidiabetic Potential
Koppireddi et al. (2014) evaluated the α-glucosidase inhibitory activity of related compounds. Certain derivatives exhibited very good inhibition, indicating potential use in managing diabetes by controlling blood sugar levels (Koppireddi et al., 2014).
Properties
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S3/c1-23-11-4-3-10(7-12(11)24-2)8-13-15(22)20(17(25)27-13)9-14(21)19-16-18-5-6-26-16/h3-4,7-8H,5-6,9H2,1-2H3,(H,18,19,21)/b13-8- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSUCWGDEUOVLT-JYRVWZFOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=NCCS3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=NCCS3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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